molecular formula C14H24N2OS B5413978 3-[(allylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride

3-[(allylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride

Cat. No. B5413978
M. Wt: 268.42 g/mol
InChI Key: QZQZIXVCWYIJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(allylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ADU, and it is a spirocyclic compound that contains a diazaspiro unit. The unique structure of ADU makes it an interesting compound for researchers to study, and its potential applications range from medicinal chemistry to material science.

Mechanism of Action

The mechanism of action of ADU is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and the inhibition of tubulin polymerization can lead to cell death. ADU has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
ADU has been shown to have several biochemical and physiological effects. ADU has been shown to induce the formation of microtubule bundles, which can disrupt the normal function of cells. ADU has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, ADU has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ADU in lab experiments is its potent antitumor activity. ADU has been shown to be effective against a wide range of cancer cell lines, making it a promising compound for further study. However, one of the limitations of using ADU in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of pure ADU.

Future Directions

There are several future directions for the study of ADU. One potential direction is to further investigate its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is to study the structure-activity relationship of ADU to identify more potent analogs. Finally, ADU could be studied for its potential applications in material science, such as in the development of novel polymers and coatings.
Conclusion:
In conclusion, 3-[(allylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride is a unique and interesting compound that has potential applications in various fields of science. Its potent antitumor activity and potential applications in the treatment of Alzheimer's disease make it a promising compound for further study. While the synthesis method of ADU is complex, its potential benefits make it a worthwhile compound to investigate further.

Synthesis Methods

The synthesis of ADU involves several steps, including the reaction of allylthiol with acetic anhydride, followed by the reaction with 1,5-dibromopentane. The resulting compound is then treated with sodium azide to form the diazaspiro unit. Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt of ADU. This synthesis method has been optimized to achieve high yields of pure ADU.

Scientific Research Applications

ADU has been studied extensively for its potential applications in various fields of science. One of the most promising applications of ADU is in the field of medicinal chemistry. ADU has been shown to possess potent antitumor activity, and it has been studied as a potential chemotherapeutic agent. ADU has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-(3,9-diazaspiro[5.5]undecan-3-yl)-2-prop-2-enylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS/c1-2-11-18-12-13(17)16-9-5-14(6-10-16)3-7-15-8-4-14/h2,15H,1,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQZIXVCWYIJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(=O)N1CCC2(CCNCC2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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